2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine
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Overview
Description
2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-chloropyrazine with 4-(cyclopropylmethyl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrazine derivative, while oxidation can produce a pyrazine N-oxide .
Scientific Research Applications
2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including potential anti-tubercular agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final pharmacologically active compound derived from it .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(1-piperazinyl)pyrazine: Similar structure but lacks the cyclopropylmethyl group.
4-(6-Chloro-2-pyrazinyl)piperazine: Similar structure but with different substitution patterns on the piperazine ring.
Uniqueness
2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C12H17ClN4 |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C12H17ClN4/c13-11-7-14-8-12(15-11)17-5-3-16(4-6-17)9-10-1-2-10/h7-8,10H,1-6,9H2 |
InChI Key |
YCRVUYQDFKTJOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCN(CC2)C3=CN=CC(=N3)Cl |
Origin of Product |
United States |
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